molecular formula C9H8N4 B8755644 6-Phenyl-1,2,4-triazin-5-amine CAS No. 15969-31-0

6-Phenyl-1,2,4-triazin-5-amine

Cat. No.: B8755644
CAS No.: 15969-31-0
M. Wt: 172.19 g/mol
InChI Key: QZCZONHMEWOBGO-UHFFFAOYSA-N
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Description

6-Phenyl-1,2,4-triazin-5-amine is a heterocyclic compound featuring a 1,2,4-triazine core substituted with a phenyl group at position 6 and an amine group at position 5. Triazines are known for their versatility in medicinal chemistry, particularly as kinase inhibitors, receptor antagonists, and antimicrobial agents . The substitution pattern (positions 5 and 6) likely influences electronic distribution, solubility, and bioactivity, as seen in related compounds .

Properties

CAS No.

15969-31-0

Molecular Formula

C9H8N4

Molecular Weight

172.19 g/mol

IUPAC Name

6-phenyl-1,2,4-triazin-5-amine

InChI

InChI=1S/C9H8N4/c10-9-8(13-12-6-11-9)7-4-2-1-3-5-7/h1-6H,(H2,10,11,12)

InChI Key

QZCZONHMEWOBGO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=CN=N2)N

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The following triazine derivatives share structural similarities with 6-Phenyl-1,2,4-triazin-5-amine, differing in substituent positions or additional functional groups:

Compound Name Substituents Molecular Formula Key Properties/Activities References
5-Phenyl-1,2,4-triazin-3-amine Phenyl (C5), Amine (C3) C9H8N4 m.p. 235°C; synthetic intermediate
6-(2,6-Dimethylpyridin-4-yl)-5-phenyl-1,2,4-triazin-3-amine Phenyl (C5), Pyridinyl (C6) C16H15N5 Predicted high solubility due to pyridine moiety
6-(2-Chloro-6-methylpyridin-4-yl)-5-(4-fluorophenyl)-1,2,4-triazin-3-amine Fluorophenyl (C5), Chloropyridinyl (C6) C15H11ClFN5 Adenosine receptor antagonist (pA2 ~9.3)
N-Methyl-3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-amine CF3 (C6), Phenyl (C3), N-Me (C5) C11H9F3N4 Enhanced lipophilicity due to CF3 group

Key Observations :

  • Positional Effects : Shifting the amine group from C3 (as in 5-Phenyl-1,2,4-triazin-3-amine) to C5 may alter hydrogen-bonding capacity and receptor interactions .
  • Electron-Withdrawing Groups: Halogens (e.g., Cl, F) or CF3 at C6 enhance electrophilicity and binding affinity, as seen in adenosine receptor antagonists .
  • Heteroaromatic Substitutions : Pyridinyl groups at C6 (e.g., ) improve water solubility compared to purely aromatic substituents .

Physicochemical Properties

  • Melting Points : 5-Phenyl-1,2,4-triazin-3-amine melts at 235°C , suggesting that 6-phenyl substitution may slightly lower the m.p. due to reduced symmetry.
  • Lipophilicity : CF3 or chloropyridinyl groups increase logP values, enhancing membrane permeability .

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